2-(4-Bromophenyl)-5-(4-chlorophenyl)pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine: is a heterocyclic compound that features both bromine and chlorine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of bromine and chlorine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents, respectively.
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of corresponding pyrazole amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: In medicinal chemistry, 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine is investigated for its potential therapeutic effects and as a scaffold for drug design.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-(4-chlorophenyl)ethanone
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Comparison: 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6630-75-7 |
---|---|
Molecular Formula |
C15H11BrClN3 |
Molecular Weight |
348.62 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H11BrClN3/c16-11-3-7-13(8-4-11)20-15(18)9-14(19-20)10-1-5-12(17)6-2-10/h1-9H,18H2 |
InChI Key |
ZPAQVDQEDAOJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.